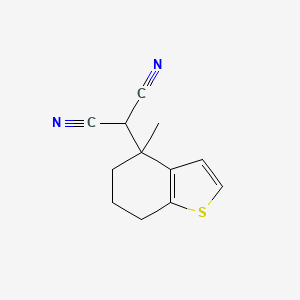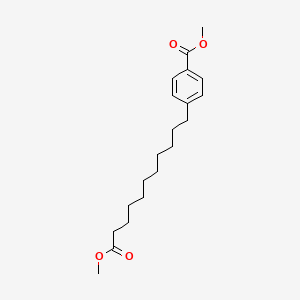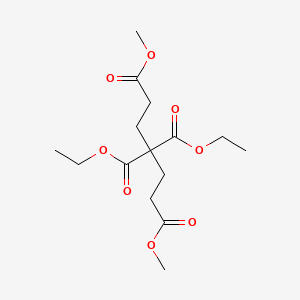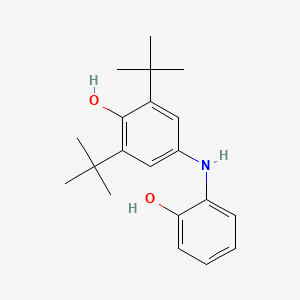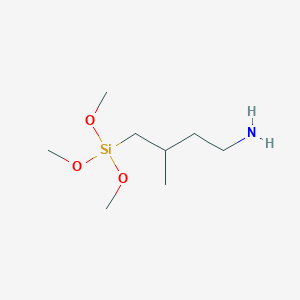
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) typically involves the reaction of 2,6-dichlorobenzaldehyde with o-aminophenol to form the benzoxazole ring. This intermediate is then reacted with methyl isocyanate to form the final methylcarbamate ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common to ensure the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzoxazol-2-yl-(2,6-dichlorophenyl)methyl N-methylcarbamate
- 2-Benzoxazolemethanol derivatives with different substituents
Uniqueness
2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the benzoxazole ring with the dichlorophenyl and methylcarbamate groups makes it particularly interesting for various research and industrial applications .
Propriétés
Numéro CAS |
104030-11-7 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O3 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
[1,3-benzoxazol-2-yl-(2,6-dichlorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-19-16(21)23-14(13-9(17)5-4-6-10(13)18)15-20-11-7-2-3-8-12(11)22-15/h2-8,14H,1H3,(H,19,21) |
Clé InChI |
GGXFZNILQVTYNC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC(C1=C(C=CC=C1Cl)Cl)C2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


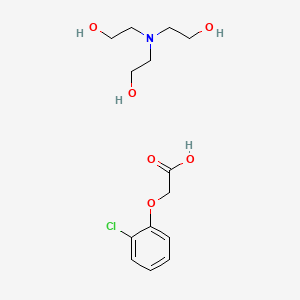
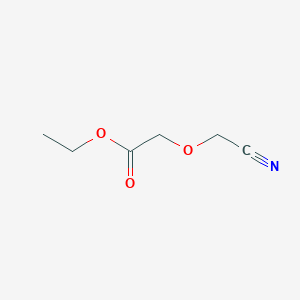
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
